molecular formula C33H28N2O2 B15025335 (3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B15025335
M. Wt: 484.6 g/mol
InChI Key: FXYGVCIOUSERKP-MWAVMZGNSA-N
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Description

(3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a phenyl group, and a dimethylphenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylphenoxyethyl Group: This step involves the alkylation of the indole core with 2-(3,4-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves the condensation of the substituted indole with a suitable aldehyde or ketone to form the desired compound under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or indole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group but a simpler structure.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used as a condensing agent in organic synthesis with different functional groups.

Uniqueness

(3E)-3-({1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its complex structure, which combines an indole core with a phenyl group and a dimethylphenoxyethyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from simpler compounds like allylamine and other indole derivatives.

Properties

Molecular Formula

C33H28N2O2

Molecular Weight

484.6 g/mol

IUPAC Name

(3E)-3-[[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C33H28N2O2/c1-23-16-17-27(20-24(23)2)37-19-18-34-22-25(28-12-6-8-14-31(28)34)21-30-29-13-7-9-15-32(29)35(33(30)36)26-10-4-3-5-11-26/h3-17,20-22H,18-19H2,1-2H3/b30-21+

InChI Key

FXYGVCIOUSERKP-MWAVMZGNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5N(C4=O)C6=CC=CC=C6)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5N(C4=O)C6=CC=CC=C6)C

Origin of Product

United States

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